

An In-depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoic acid

Cat. No.: B1356714

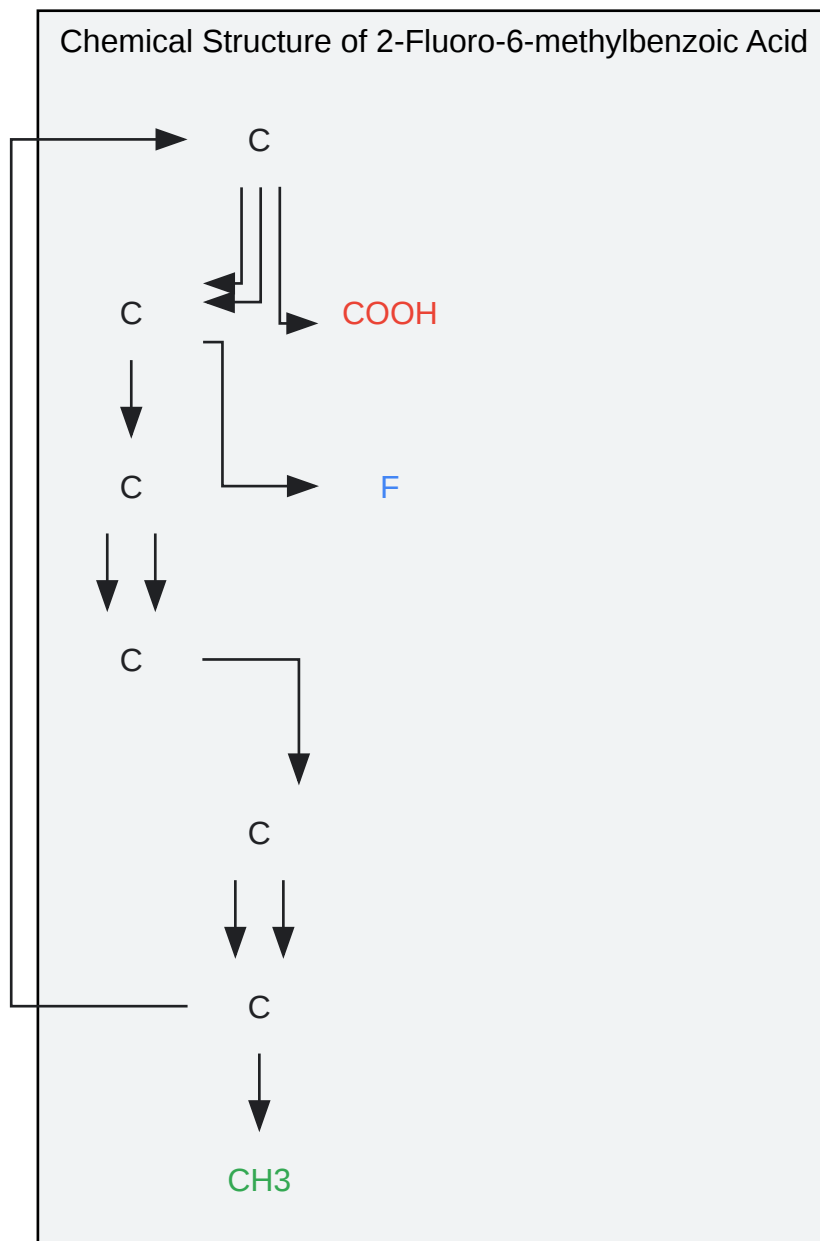
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This technical guide provides a comprehensive overview of **2-Fluoro-6-methylbenzoic acid**, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Fluoro-6-methylbenzoic acid is a fluorinated derivative of benzoic acid with the chemical formula $C_8H_7FO_2$.^[1] Its structure features a fluorine atom and a methyl group positioned ortho to the carboxylic acid group, an arrangement that dictates its unique reactivity and utility in organic synthesis.^{[2][3]}

Chemical Structure of 2-Fluoro-6-methylbenzoic Acid



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Caption: Chemical structure of **2-Fluoro-6-methylbenzoic acid**.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-fluoro-6-methylbenzoic acid[1] |
| CAS Number | 90259-27-1[2] |
| Molecular Formula | C ₈ H ₇ FO ₂ [2] |
| Molecular Weight | 154.14 g/mol [2] |
| Canonical SMILES | CC1=C(C(=CC=C1)F)C(=O)O[1] |
| InChI | InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1] |
| InChIKey | WELNSIYTQJSNRP-UHFFFAOYSA-N[1] |
| Synonyms | 2-Carboxy-3-fluorotoluene, 6-Fluoro-o-toluic acid[2][4] |

Physicochemical Properties

2-Fluoro-6-methylbenzoic acid is typically an off-white to white crystalline powder.[2][5] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |
|---------------------------------------|---------------------|--------|
| Appearance | White Powder | [2] |
| Melting Point | 124 - 125 °C | [2][5] |
| Purity | >97% | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Å ² | [6] |
| logP | 1.83232 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 1 | [6] |

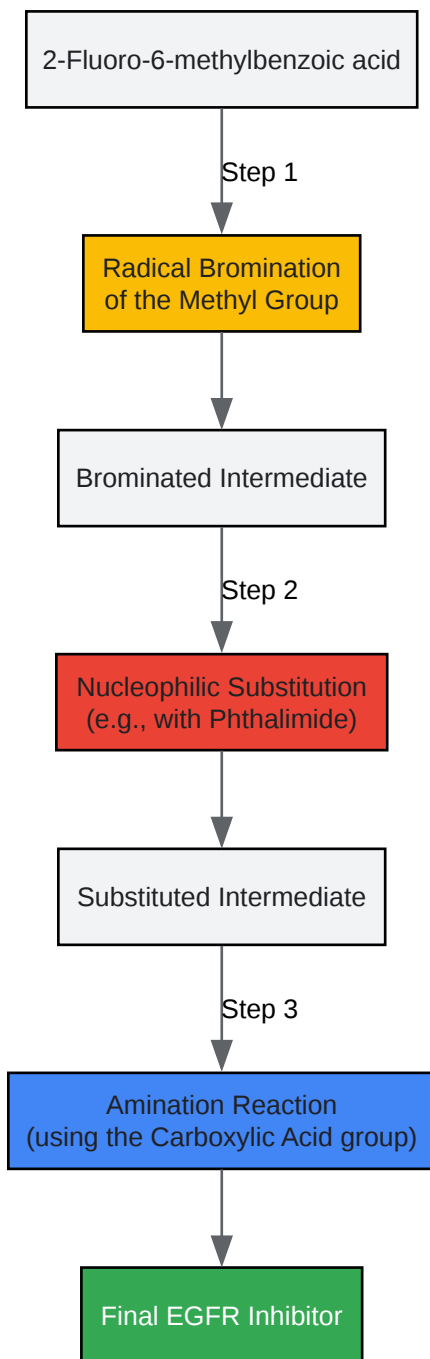
Applications in Drug Discovery and Development

2-Fluoro-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][5] Its distinct structure allows for specific and efficient chemical modifications, making it a valuable tool for medicinal chemists.[3]

Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are vital in oncology.[2][3] In this synthetic pathway, the methyl group of **2-fluoro-6-methylbenzoic acid** can undergo radical bromination. This step is followed by a nucleophilic substitution, and subsequently, the carboxylic acid group is used for amination to couple with an allosteric motif, ultimately forming the potent inhibitor.[2] One such inhibitor demonstrated a potency of 340 nM.[2]

Synthetic Application in EGFR Inhibitor Development



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Caption: Role of **2-Fluoro-6-methylbenzoic acid** in EGFR inhibitor synthesis.

Key Building Block for Avacopan

2-Fluoro-6-methylbenzoic acid is also a key building block in the synthesis of Avacopan.[2][3]

Avacopan is a therapeutic agent used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, an autoimmune disease.[2][3] This highlights the compound's importance in the development of medications for autoimmune disorders.[3]

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for the synthesis of **2-Fluoro-6-methylbenzoic acid** are not readily available in the cited literature, its reactivity is well-documented in the context of its applications.

Synthetic Utility

The primary reactive sites of **2-Fluoro-6-methylbenzoic acid** are the carboxylic acid group and the methyl group.

- **Carboxylic Acid Group:** This group can readily undergo reactions such as amidation and esterification.[2][7] For instance, in the synthesis of EGFR inhibitors, it is used to form an amide bond.[2]
- **Methyl Group:** The ortho-methyl group can be functionalized, for example, through radical bromination, which paves the way for subsequent nucleophilic substitution reactions.[2][3]

A general workflow for its use in synthesis involves the initial modification of the methyl group, followed by the utilization of the carboxylic acid for coupling with other molecular fragments.[2]

Safety and Hazard Information

It is essential to handle **2-Fluoro-6-methylbenzoic acid** with appropriate safety precautions. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[8]

Table 3: GHS Hazard Information

| Hazard Code | Description | Classification |
|-------------|----------------------------------|---|
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4[1][8] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |

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